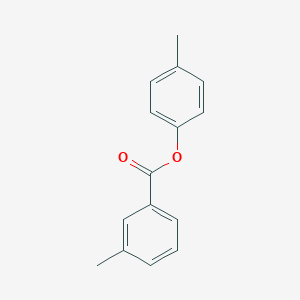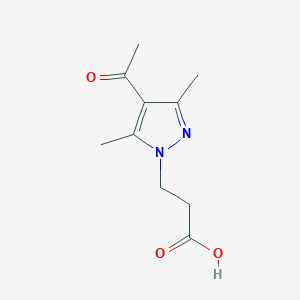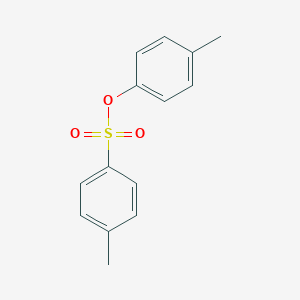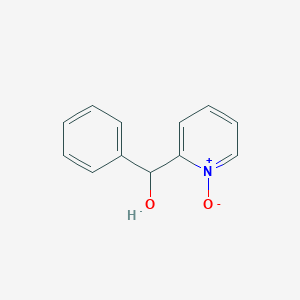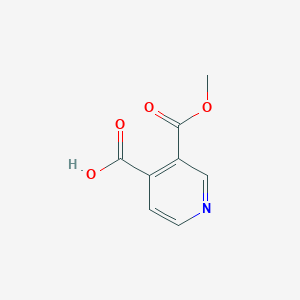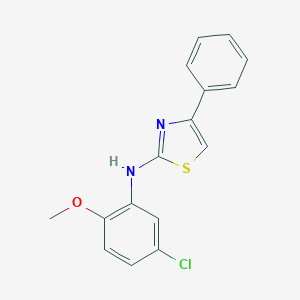
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as CMT-3, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC). PKC is an enzyme that plays a key role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PKC, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine may interfere with the growth and survival of cancer cells, as well as the inflammatory response.
Effets Biochimiques Et Physiologiques
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and decrease the expression of various oncogenes (genes that promote cancer). In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce tumor growth and metastasis, as well as improve survival rates. In addition, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful consideration should be given to the experimental design and dosing regimen when using N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments.
Orientations Futures
There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine research, including the development of more efficient synthesis methods, the optimization of dosing regimens for maximum efficacy and safety, and the exploration of its potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and to identify potential biomarkers for patient selection and monitoring. Overall, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with phenacyl bromide, followed by the reaction of the resulting intermediate with thiourea and sodium hydroxide. The final product is obtained through a cyclization reaction with phosphorus oxychloride. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In antiviral research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anti-inflammatory research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation in various animal models.
Propriétés
Numéro CAS |
6512-64-7 |
|---|---|
Nom du produit |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
Formule moléculaire |
C16H13ClN2OS |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-15-8-7-12(17)9-13(15)18-16-19-14(10-21-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
Clé InChI |
ZRZRFTWTHPQCLP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



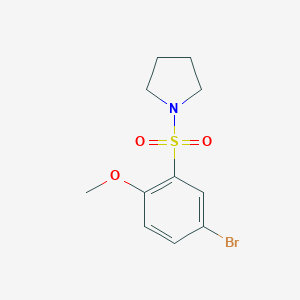
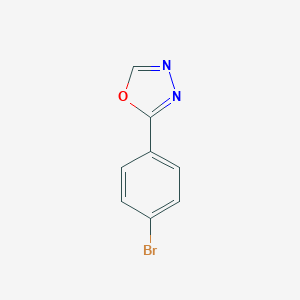
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
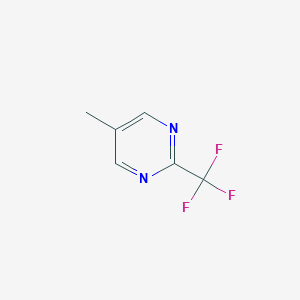
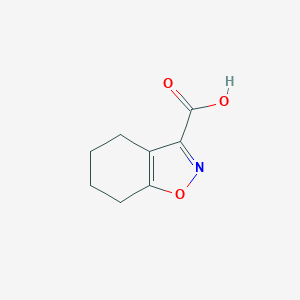
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
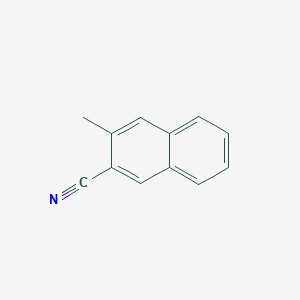
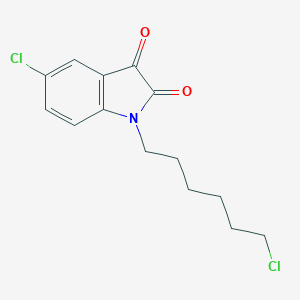
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
